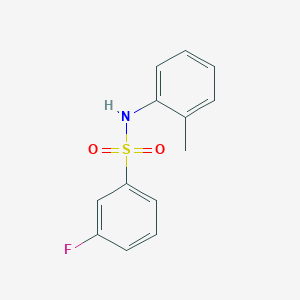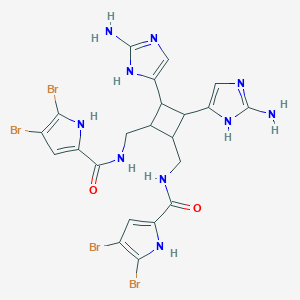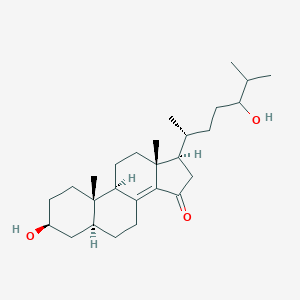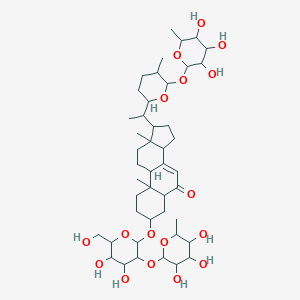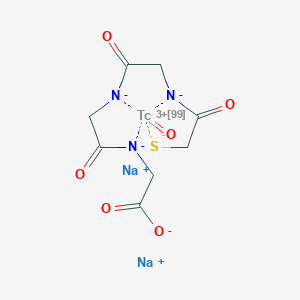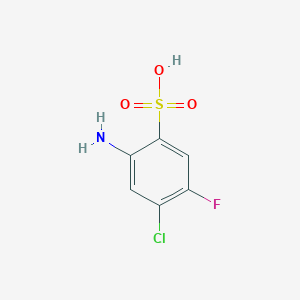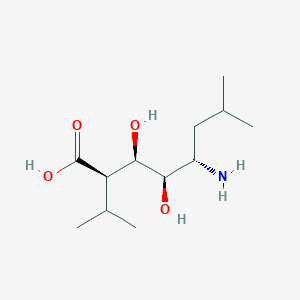
5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid, commonly known as ADMA, is a naturally occurring amino acid derivative that is synthesized from the amino acid arginine. ADMA is an important biomarker for cardiovascular diseases and is involved in the regulation of nitric oxide (NO) production in the body.
作用機序
ADMA inhibits 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production by competing with arginine for the active site of 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS. 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS catalyzes the conversion of arginine to 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid and citrulline. ADMA binds to the same site on 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS as arginine, but does not undergo the same reaction. Therefore, ADMA inhibits the production of 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid by 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS. Elevated levels of ADMA result in decreased 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production and impaired vascular function.
Biochemical and Physiological Effects:
ADMA has been shown to have a number of biochemical and physiological effects. Elevated levels of ADMA have been associated with increased cardiovascular risk and poor prognosis in patients with cardiovascular diseases. ADMA also inhibits 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production, which can lead to impaired vascular function and increased blood pressure. In addition, ADMA has been shown to promote oxidative stress and inflammation, which are also involved in the development of cardiovascular diseases.
実験室実験の利点と制限
ADMA is a useful biomarker for cardiovascular diseases and can be easily measured in plasma and urine. However, there are some limitations to using ADMA as a biomarker. ADMA levels can be affected by a number of factors, including age, gender, and kidney function. Therefore, it is important to take these factors into account when interpreting ADMA levels. In addition, there is some variability in ADMA measurements between different laboratories and assay methods.
将来の方向性
There are a number of future directions for ADMA research. One area of research is the development of new therapies that target ADMA. These therapies could include drugs that inhibit the synthesis of ADMA or drugs that compete with ADMA for the active site of 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS. Another area of research is the identification of new biomarkers for cardiovascular diseases. While ADMA is a useful biomarker, it is not specific to cardiovascular diseases and can be affected by a number of factors. Therefore, there is a need for new biomarkers that are more specific to cardiovascular diseases. Finally, there is a need for more research on the role of ADMA in other diseases, such as diabetes and kidney disease.
合成法
ADMA is synthesized from arginine by the enzyme arginine methyltransferase (PRMT). PRMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the nitrogen atom of the guanidine group of arginine, resulting in the formation of ADMA. ADMA is then released into the bloodstream and can be detected in plasma and urine.
科学的研究の応用
ADMA is a biomarker for cardiovascular diseases such as hypertension, atherosclerosis, and coronary artery disease. Elevated levels of ADMA have been associated with increased cardiovascular risk and poor prognosis in patients with these diseases. ADMA is also involved in the regulation of 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production in the body. 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid is a potent vasodilator and is important for maintaining normal blood pressure and vascular function. ADMA inhibits 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production by competing with arginine for the active site of the enzyme nitric oxide synthase (5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS). Therefore, ADMA is also a potential therapeutic target for cardiovascular diseases.
特性
CAS番号 |
115857-47-1 |
|---|---|
製品名 |
5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid |
分子式 |
C12H25NO4 |
分子量 |
247.33 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-5-amino-3,4-dihydroxy-7-methyl-2-propan-2-yloctanoic acid |
InChI |
InChI=1S/C12H25NO4/c1-6(2)5-8(13)10(14)11(15)9(7(3)4)12(16)17/h6-11,14-15H,5,13H2,1-4H3,(H,16,17)/t8-,9+,10+,11+/m0/s1 |
InChIキー |
PWGMWPXTBHYKNG-LNFKQOIKSA-N |
異性体SMILES |
CC(C)C[C@@H]([C@H]([C@@H]([C@@H](C(C)C)C(=O)O)O)O)N |
SMILES |
CC(C)CC(C(C(C(C(C)C)C(=O)O)O)O)N |
正規SMILES |
CC(C)CC(C(C(C(C(C)C)C(=O)O)O)O)N |
同義語 |
5-ADIMOA 5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



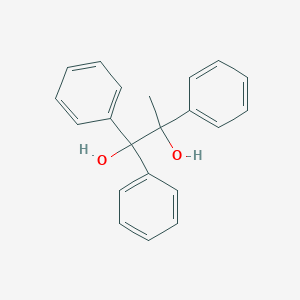
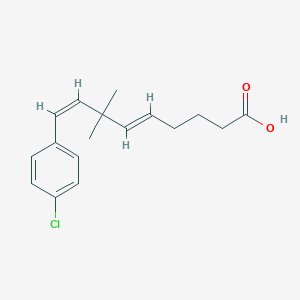
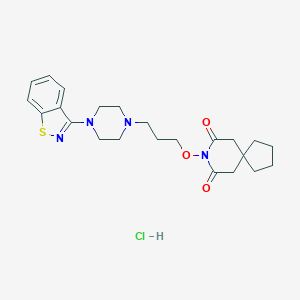
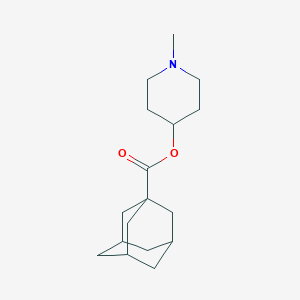
![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)
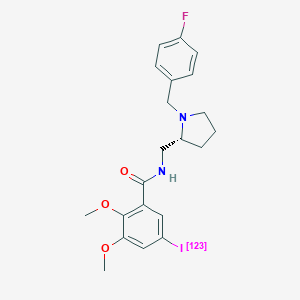
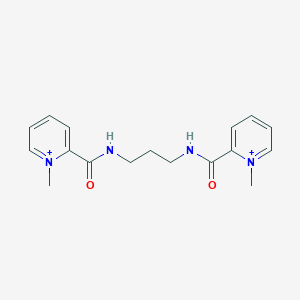
![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)
